1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S2/c1-12-5-6-15(24-12)14(23-4)10-19-25(21,22)11-18-8-7-13(9-16(18)20)17(18,2)3/h5-6,13-14,19H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMMOOIJVTDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)CC23CCC(C2(C)C)CC3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps. The initial step often includes the formation of the bicyclic core, followed by the introduction of the sulfonamide group and the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that it may possess analgesic properties, making it suitable for pain management therapies. Its structural analogs have been explored for their efficacy in treating pain and inflammation, suggesting that this compound could serve as a lead compound in drug development .
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds structurally related to this sulfonamide derivative. For instance, compounds with similar bicyclic structures have shown significant cytotoxic effects against various cancer cell lines . This suggests that the target compound might also exhibit similar activity, warranting further investigation into its mechanism of action and efficacy in cancer therapy.
The methanesulfonamide moiety is known to interact with biological targets such as enzymes and receptors, potentially modulating their activity. This interaction can lead to therapeutic effects in conditions such as diabetes and hypertension, where enzyme inhibition plays a crucial role .
Case Study 1: Antitumor Activity
A study conducted by the National Cancer Institute evaluated the effects of structurally similar compounds on human tumor cells, demonstrating significant growth inhibition at low concentrations . The findings underscore the importance of further research into the anticancer properties of the target compound.
Case Study 2: Analgesic Properties
Research focusing on sulfonamide derivatives has highlighted their analgesic effects in animal models. These studies suggest that compounds with similar structural features can provide effective pain relief without significant side effects .
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Methoxy Group : The 2-methoxyethyl chain could improve water solubility relative to purely hydrophobic substituents (e.g., adamantyl), balancing bioavailability .
Stereochemical Considerations
The norbornane core contains defined stereocenters, and enantiomers of related compounds exhibit divergent biological activities. For example:
- 8f ([α]²⁵D = +37.5) and 8g ([α]²⁵D = -38.1) show enantiomer-specific Kv7 channel activation, highlighting the importance of absolute configuration .
- Synthetic methods for camphorsulfonamides often employ chiral starting materials like (1S)-(+)-10-camphorsulfonyl chloride, ensuring stereochemical fidelity .
Biological Activity
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide is a complex organic molecule with potential biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The methanesulfonamide group is known to interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The methoxy and thiophene groups may influence receptor binding affinities, impacting signaling pathways.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.
Case Study 2: Anti-inflammatory Action
In vitro experiments demonstrated that the compound reduces the production of pro-inflammatory cytokines in human macrophages. This finding supports its potential use in inflammatory conditions such as arthritis.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?
The synthesis involves multi-step procedures, typically starting with the bicyclic ketone core (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) and functionalizing it with methanesulfonamide. Key steps include:
- Sulfonylation : Reacting the bicyclic ketone with methanesulfonyl chloride under basic conditions to introduce the sulfonamide group.
- Amine coupling : Attaching the 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine moiety via nucleophilic substitution or reductive amination. Purity optimization requires HPLC or column chromatography, with monitoring via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- NMR : H and C NMR confirm regiochemistry and stereochemistry, particularly the bicyclic framework and thiophene substituents.
- X-ray crystallography : Resolves absolute configuration of chiral centers (critical for activity) .
- FT-IR : Validates sulfonamide (-SONH) and carbonyl (C=O) groups.
- HRMS : Ensures molecular formula accuracy .
Q. How can solubility challenges in aqueous biological assays be addressed?
The compound’s limited water solubility (common in sulfonamides with hydrophobic bicyclic cores) can be mitigated by:
- Co-solvents : Use DMSO or cyclodextrin-based solutions (<1% v/v to avoid cytotoxicity).
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) transiently .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
SAR studies highlight:
- Bicyclic core : The 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane group enhances rigidity, improving target binding. Modifications here reduce activity by >50% in enzyme inhibition assays .
- Thiophene substituent : The 5-methylthiophen-2-yl group contributes to π-π stacking with hydrophobic enzyme pockets. Replacement with phenyl decreases potency .
- Methoxy group : The 2-methoxyethyl chain optimizes pharmacokinetics by balancing lipophilicity and metabolic stability .
Q. How can X-ray crystallography or cryo-EM elucidate its target-binding mechanism?
Co-crystallization with putative targets (e.g., enzymes like carbonic anhydrase or kinases) reveals:
- Binding pockets : The sulfonamide group often coordinates with Zn in metalloenzymes.
- Conformational effects : The bicyclic core induces steric hindrance, preventing substrate access. For unstable complexes, cryo-EM provides lower-resolution but dynamic insights .
Q. What strategies resolve contradictions in reported binding affinities across studies?
Discrepancies may arise from:
- Assay conditions : Variations in pH, ionic strength, or cofactors (e.g., Zn for metalloenzymes). Standardize buffer systems and validate with orthogonal assays (SPR vs. ITC).
- Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC, as minor contaminants can skew data .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?
- Animal models : Administer IV/oral doses (e.g., 10 mg/kg in rodents) and measure plasma/tissue concentrations via LC-MS/MS.
- Key parameters : Calculate AUC, C, t, and bioavailability (F%).
- Metabolite profiling : Identify phase I/II metabolites (e.g., oxidative demethylation or sulfonamide cleavage) .
Methodological Considerations
Q. What computational tools predict off-target interactions or toxicity risks?
- Molecular docking (AutoDock, Glide) : Screen against databases like ChEMBL or PubChem to identify off-targets.
- ADMET prediction (SwissADME, ProTox-II) : Assess permeability (LogP), cytochrome P450 inhibition, and hepatotoxicity .
Q. How can metabolic stability be improved without compromising potency?
- Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., methoxy groups).
- Bioisosteric replacement : Substitute thiophene with pyrazole or triazole to reduce oxidative metabolism .
Q. What controls are essential in enzyme inhibition assays to minimize false positives?
- Negative controls : Use vehicle (DMSO) and inactive enantiomers.
- Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Pre-incubation : Confirm time-dependent inhibition is not an artifact of compound aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
